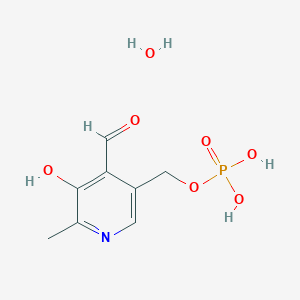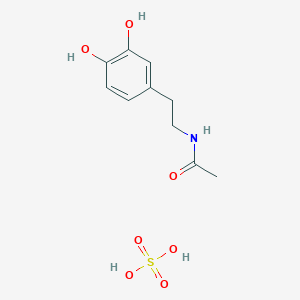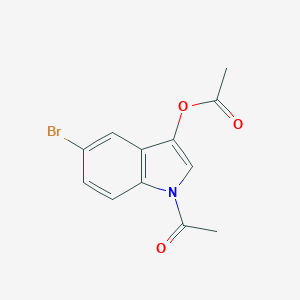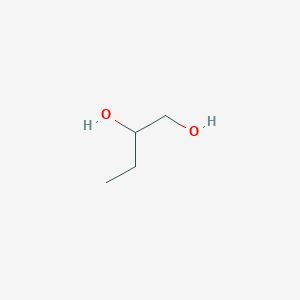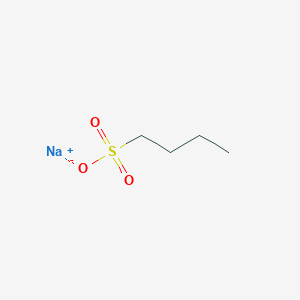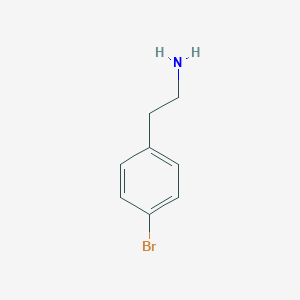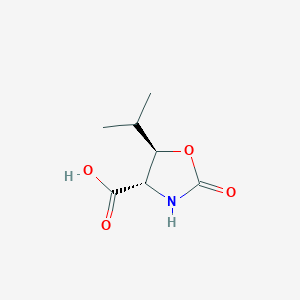
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid, also known as IpOx, is a chiral synthon that has gained significant attention in the field of organic chemistry. It is a versatile building block that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric catalysis reactions, where it helps to control the stereochemistry of the final product. It is also believed to play a role in the synthesis of biologically active compounds by providing a chiral center in the molecule.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
The advantages of using (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid in laboratory experiments include its versatility as a chiral building block, its low toxicity, and its ability to control the stereochemistry of the final product. However, its limitations include the cost of synthesis and the limited information on its biochemical and physiological effects.
Future Directions
There are numerous future directions for the research and development of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential as a chiral auxiliary in asymmetric catalysis reactions. Additionally, further research is needed to understand its biochemical and physiological effects and to explore its potential applications in the synthesis of biologically active compounds.
Synthesis Methods
The synthesis of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of isobutyraldehyde with ethyl glyoxylate in the presence of a chiral catalyst. The resulting product is then subjected to a series of reactions to obtain the final product. Another method involves the reaction of isobutyraldehyde with ethyl diazoacetate in the presence of a copper catalyst.
Scientific Research Applications
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has found numerous applications in scientific research. It is used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in asymmetric catalysis reactions, which play a crucial role in the synthesis of chiral compounds. Additionally, (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has been used in the synthesis of biologically active compounds, including antiviral and anticancer agents.
properties
CAS RN |
127913-32-0 |
|---|---|
Product Name |
(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid |
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(4S,5R)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
SFEWQLMXSWYMJK-CRCLSJGQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](NC(=O)O1)C(=O)O |
SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)C(=O)O |
synonyms |
4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



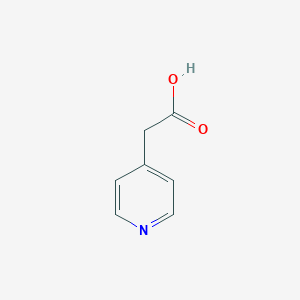

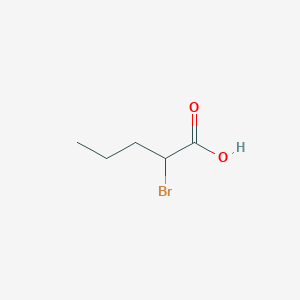
![1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one](/img/structure/B146090.png)
